ethyl (2E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate
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Overview
Description
Ethyl (2E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidines. This compound is characterized by its unique structure, which includes a cyano group, a dimethylphenoxy group, and a pyrido[1,2-a]pyrimidin-4-one core. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
The synthesis of ethyl (2E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrido[1,2-a]pyrimidin-4-one core: This step involves the cyclization of appropriate precursors under specific conditions, such as heating with a base in a suitable solvent.
Introduction of the dimethylphenoxy group: This can be achieved through nucleophilic substitution reactions, where a dimethylphenol derivative reacts with the pyrido[1,2-a]pyrimidin-4-one intermediate.
Addition of the cyano group: The cyano group is introduced via a reaction with a suitable cyanating agent, such as cyanogen bromide or sodium cyanide.
Esterification: The final step involves the esterification of the intermediate compound to form the ethyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Ethyl (2E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the dimethylphenoxy group, leading to the formation of substituted derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
Ethyl (2E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules. Its reactivity and functional groups make it a versatile building block for constructing diverse chemical entities.
Biological Studies: Researchers use this compound to study its effects on cellular processes and molecular pathways. It can be used to investigate the mechanisms of action of related compounds and to identify potential therapeutic targets.
Industrial Applications: The compound’s properties make it suitable for use in the development of new materials, such as polymers and coatings, as well as in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl (2E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate involves its interaction with specific molecular targets within cells. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain kinases or transcription factors, leading to changes in gene expression and cellular behavior. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Ethyl (2E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.
1,2,4-Triazolo[1,5-a]pyridines: These compounds contain a triazole ring fused to a pyridine ring and are known for their diverse biological activities, including acting as kinase inhibitors and anti-inflammatory agents.
Benzimidazole derivatives: These compounds are structurally related and possess a wide range of biological activities, including antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C22H19N3O4 |
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Molecular Weight |
389.4 g/mol |
IUPAC Name |
ethyl (E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate |
InChI |
InChI=1S/C22H19N3O4/c1-4-28-22(27)16(13-23)12-18-20(29-17-10-14(2)9-15(3)11-17)24-19-7-5-6-8-25(19)21(18)26/h5-12H,4H2,1-3H3/b16-12+ |
InChI Key |
LSJQTWCTMPIGRY-FOWTUZBSSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=C(N=C2C=CC=CN2C1=O)OC3=CC(=CC(=C3)C)C)/C#N |
Canonical SMILES |
CCOC(=O)C(=CC1=C(N=C2C=CC=CN2C1=O)OC3=CC(=CC(=C3)C)C)C#N |
Origin of Product |
United States |
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